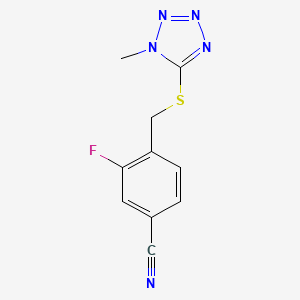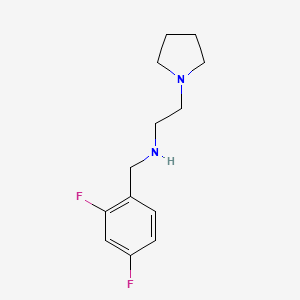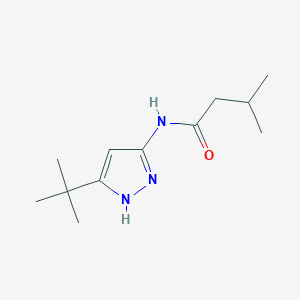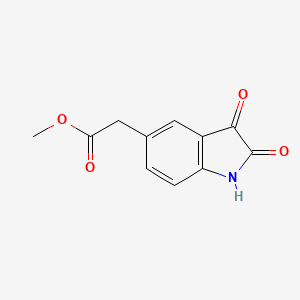
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a unique combination of a fluoro-substituted benzene ring, a tetrazole moiety, and a benzonitrile group
Métodos De Preparación
The synthesis of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes.
Introduction of the Fluoro Group: The fluoro group is introduced through nucleophilic aromatic substitution reactions, often using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Benzonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving tetrazole and nitrile functionalities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The tetrazole moiety can interact with metal ions or proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile include:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and has been studied for its energetic properties.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds have shown significant antibacterial activity and are structurally similar due to the presence of the fluoro and tetrazole groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8FN5S |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-fluoro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H8FN5S/c1-16-10(13-14-15-16)17-6-8-3-2-7(5-12)4-9(8)11/h2-4H,6H2,1H3 |
Clave InChI |
WHKOEJQGUJWTNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)




